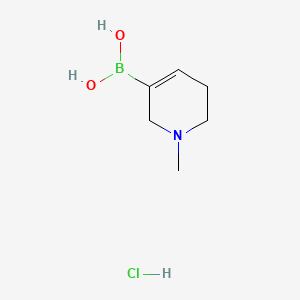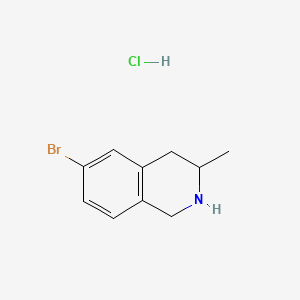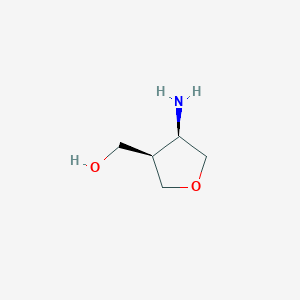
((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its tetrahydrofuran ring, which is substituted with an amino group at the 4-position and a hydroxymethyl group at the 3-position. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor. The resulting product is then subjected to reduction and catalytic hydrogenation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar asymmetric cycloaddition reactions. The process is optimized to maximize yield and purity, often involving crystallization steps to separate diastereomers and achieve the desired enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions: ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry: ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol is used as an intermediate in the synthesis of various bioactive molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity .
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. For example, it may act as an allosteric inhibitor by binding to a site distinct from the active site, thereby modulating the enzyme’s activity .
Comparaison Avec Des Composés Similaires
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: Another chiral compound with a similar structure but different ring system.
(3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl: A compound with a spirocyclic structure and similar functional groups.
Uniqueness: ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol is unique due to its specific tetrahydrofuran ring system and the presence of both amino and hydroxymethyl groups. This combination of functional groups and stereochemistry makes it a versatile intermediate in various synthetic pathways and applications .
Propriétés
IUPAC Name |
[(3R,4R)-4-aminooxolan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVIIQBMQIOGG-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
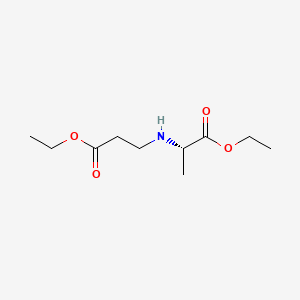
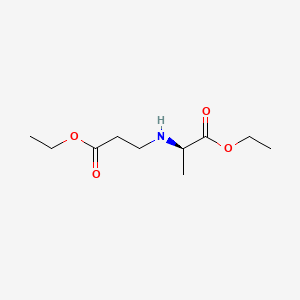
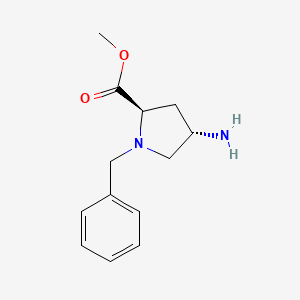
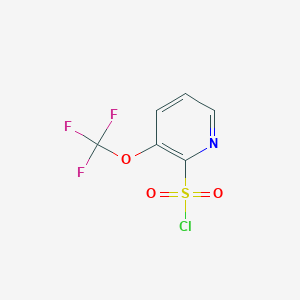
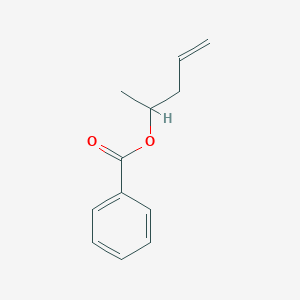
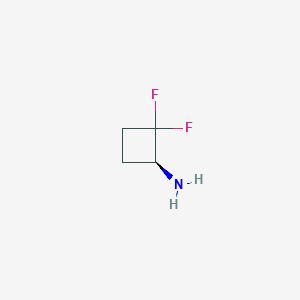
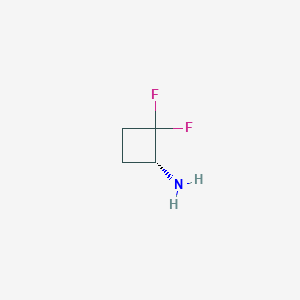
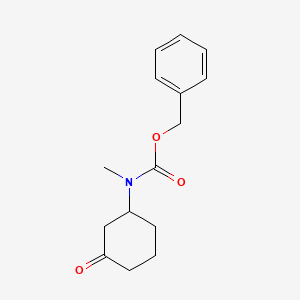
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]](/img/structure/B8184133.png)
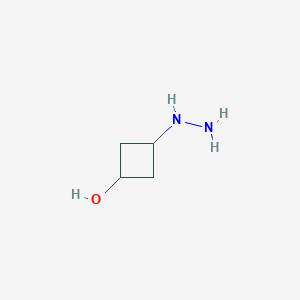
![[(3R,4R)-4-aminooxolan-3-yl]methanol;hydrochloride](/img/structure/B8184150.png)
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B8184160.png)
